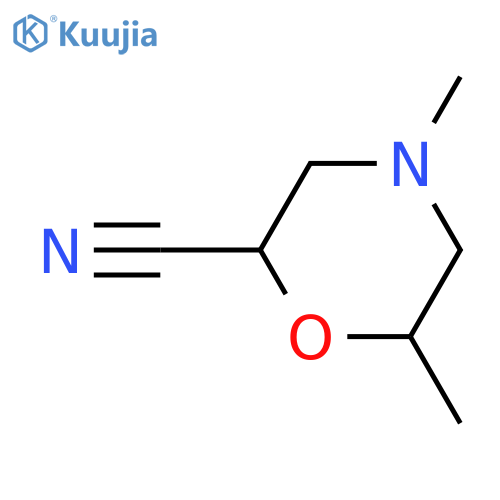Cas no 2089257-28-1 (4,6-dimethylmorpholine-2-carbonitrile)

4,6-dimethylmorpholine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4,6-dimethylmorpholine-2-carbonitrile
-
- MDL: MFCD30679255
- インチ: 1S/C7H12N2O/c1-6-4-9(2)5-7(3-8)10-6/h6-7H,4-5H2,1-2H3
- InChIKey: BUYDNNIRXJMZPD-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)OC(C)CN(C)C1
4,6-dimethylmorpholine-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB512585-10 g |
4,6-Dimethylmorpholine-2-carbonitrile; . |
2089257-28-1 | 10g |
€1555.00 | 2023-05-18 | ||
| Enamine | EN300-300844-0.25g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 0.25g |
$88.0 | 2023-09-06 | |
| Enamine | EN300-300844-10g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 10g |
$1040.0 | 2023-09-06 | |
| Enamine | EN300-300844-0.05g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 0.05g |
$39.0 | 2023-09-06 | |
| abcr | AB512585-10g |
4,6-Dimethylmorpholine-2-carbonitrile; . |
2089257-28-1 | 10g |
€1555.00 | 2025-02-19 | ||
| abcr | AB512585-5g |
4,6-Dimethylmorpholine-2-carbonitrile; . |
2089257-28-1 | 5g |
€1072.00 | 2025-02-19 | ||
| A2B Chem LLC | AX44564-250mg |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 250mg |
$128.00 | 2024-04-20 | |
| A2B Chem LLC | AX44564-1g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 1g |
$289.00 | 2024-04-20 | |
| A2B Chem LLC | AX44564-100mg |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 100mg |
$101.00 | 2024-04-20 | |
| Enamine | EN300-300844-2.5g |
4,6-dimethylmorpholine-2-carbonitrile |
2089257-28-1 | 95% | 2.5g |
$474.0 | 2023-09-06 |
4,6-dimethylmorpholine-2-carbonitrile 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
4,6-dimethylmorpholine-2-carbonitrileに関する追加情報
4,6-ジメチルモルホリン-2-カルボニトリル(CAS No. 2089257-28-1)の特性と応用分野に関する総合解説
4,6-ジメチルモルホリン-2-カルボニトリル(4,6-dimethylmorpholine-2-carbonitrile)は、有機合成化学において重要な含窒素複素環式化合物として注目されています。CAS登録番号2089257-28-1で特定されるこの化合物は、医薬品中間体や機能性材料の合成においてキーインターメディエートとしての役割を果たします。近年の研究では、その特異的な分子構造が創薬化学や材料科学分野で新たな可能性を開くとして関心を集めています。
本化合物の最大の特徴は、モルホリン骨格とニトリル基が共存するユニークな化学構造にあります。この組み合わせにより、分子修飾の柔軟性が高く、バイオアベイラビリティの向上や標的選択性の制御が可能となります。特に創薬分野では、この構造を有する化合物が神経疾患治療薬や代謝調節剤の開発候補として研究されています。
合成方法に関しては、グリーンケミストリー���原則に基づいた改良プロセスが近年報告されています。従来の合成ルートに比べ、触媒効率の向上や廃棄物削減が達成されており、サステナブルケミストリーの観点からも意義深い進展です。特にフロー化学技術を応用した連続合成法は、純度と収率の両立を可能にし、工業化への道を開いています。
分析技術の進歩に伴い、4,6-ジメチルモルホリン-2-カルボニトリルの立体配座解析や分子間相互作用に関する知見が深まっています。X線結晶構造解析やNMR分光法を用いた詳細な構造研究により、この化合物の立体電子効果や溶媒和挙動が明らかになってきました。これらの知見は、分子設計の最適化に直接的に寄与しています。
市場動向を見ると、高付加価値化学品としての需要が年々増加しています。医薬品開発プロジェクトにおける使用頻度の高まりに加え、電子材料や機能性ポリマーの原料としての応用拡大が成長を後押ししています。特にアジア市場では、研究用試薬としての需要が顕著で、カスタム合成サービスとの連携も活発化しています。
安全性に関する最新の知見では、適切な実験室管理下での取り扱いが重要とされています。リスクアセスメントに基づいた暴露防止策と廃棄物処理プロトコルの遵守が推奨されており、これらの情報はSDS(安全データシート)で詳細に提供されています。研究者向けには、グローブボックス技術を活用した安全な取り扱い手法も開発されています。
今後の展望として、AI支援分子設計との連携が期待されています。機械学習アルゴリズムを用いた構造活性相関解析により、本化合物を基本骨格とする新規生物活性分子の探索効率が飛躍的に向上する可能性があります。また、自動合成プラットフォームとの親和性の高さから、デジタルケミストリー時代の重要な構成要素としての役割も予測されています。
学術研究の面では、4,6-ジメチルモルホリン-2-カルボニトリルを出発原料とする多段階合成戦略が精力的に研究されています。不斉合成技術を駆使した光学活性体の調製法や、クロスカップリング反応を利用した骨格修飾手法など、多様なアプローチが報告されています。これらの進展は、精密有機合成技術のフロンティアを拡大するものとして評価されています。
産業応用においては、スケールアップ合成技術の確立が次の課題です。連続生産システムの最適化や品質管理手法の標準化を通じて、研究用試薬から工業原料への転換を目指す動きが加速しています。特にGMP準拠製造プロセスの開発は、医薬品原料としての可能性を大きく広げる重要なステップとなります。
総括すると、4,6-ジメチルモルホリン-2-カルボニトリル(2089257-28-1)は、その汎用性の高さから創薬化学と材料科学の両分野で重要な位置を占めつつあります。持続可能な合成手法の開発やAI技術との融合により、今後さらに多様な応用が展開されることが期待されます。研究者や産業界関係者は、この化合物の特性を十分に理解し、適切なリスクマネジメントを行いながら、その可能性を最大限に引き出すことが求められています。
2089257-28-1 (4,6-dimethylmorpholine-2-carbonitrile) 関連製品
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 506-17-2(cis-Vaccenic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 4964-69-6(5-Chloroquinaldine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
